3-(2-Methylphenyl)-1,1-diphenylurea
Description
Historical Context and Evolution
The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark event in the history of chemistry, as it was the first time an organic compound was synthesized from inorganic starting materials. libretexts.orghekint.org This discovery challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. libretexts.orghekint.orgscitepress.org Since then, the study of urea and its derivatives has evolved significantly, with researchers continuously exploring new synthetic methods and applications. scitepress.org The first metabolic cycle to be elucidated, the urea cycle, was discovered in 1932 by Hans Krebs and Kurt Henseleit. mpg.de
Diverse Chemical Space
The versatility of the urea scaffold has allowed for the exploration of a vast chemical space. rsc.orgnih.gov By modifying the substituents on the nitrogen atoms, chemists can fine-tune the electronic and steric properties of the molecule, leading to a wide range of biological activities. nih.govfrontiersin.org Diphenylurea derivatives, in particular, have been extensively studied, with many compounds showing promise as therapeutic agents. frontiersin.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
60301-98-6 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,1-diphenylurea |
InChI |
InChI=1S/C20H18N2O/c1-16-10-8-9-15-19(16)21-20(23)22(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3,(H,21,23) |
InChI Key |
JTHGOOGVRDDYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 2 Methylphenyl 1,1 Diphenylurea and Its Analogues
Classical and Contemporary Approaches for Urea (B33335) Synthesis
The formation of the urea bond has been accomplished through a variety of methods, ranging from century-old reactions to modern catalytic systems. These approaches primarily involve the reaction of an amine nucleophile with a carbonyl source.
Phosgene-Based Methods and Their Green Chemistry Alternatives
The reaction of amines with phosgene (B1210022) (COCl₂) is the earliest and most traditional method for urea synthesis. tandfonline.com For a trisubstituted unsymmetrical urea like 3-(2-methylphenyl)-1,1-diphenylurea, this could be approached in two ways:
Reaction of diphenylamine (B1679370) with phosgene to form N,N-diphenylcarbamoyl chloride, followed by a subsequent reaction with 2-methylaniline.
Reaction of 2-methylaniline with phosgene to generate 2-methylphenyl isocyanate, which is then treated with diphenylamine.
While effective, the extreme toxicity of phosgene gas and the generation of corrosive HCl have driven the development of safer, "greener" alternatives. beilstein-journals.org These phosgene substitutes act as more manageable carbonylating agents. rsc.orgresearchgate.net Triphosgene, a solid crystalline compound, is a widely used substitute that generates phosgene in situ, minimizing the risks associated with handling the gaseous reagent. mdpi.com Other alternatives include di-tert-butyl dicarbonate, 1,1'-carbonyldiimidazole (B1668759) (CDI), and various carbonates which offer safer handling and milder reaction conditions. rsc.orgresearchgate.net In recent years, carbon dioxide (CO₂), being abundant, non-toxic, and economical, has been explored as an ideal C1 source for urea synthesis, representing a significant advancement in green chemistry. ionike.comnih.govcapes.gov.br
| Phosgene Substitute | Chemical Formula | Physical State | Key Advantages |
| Triphosgene | C₃Cl₆O₃ | Solid | Safer handling, generates phosgene in situ |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Mild reaction conditions, avoids strong acids |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Liquid/Solid | Readily available, forms clean byproducts |
| Carbon Dioxide | CO₂ | Gas | Non-toxic, abundant, economical, green |
Isocyanate-Mediated Coupling Reactions
The most direct and widely utilized method for synthesizing unsymmetrical ureas is the coupling of an isocyanate with an amine. tandfonline.comnih.gov For the target molecule, this involves the nucleophilic attack of diphenylamine on 2-methylphenyl isocyanate. asianpubs.org This reaction is typically high-yielding and proceeds under mild conditions.
The isocyanate intermediate itself can be generated through several methods, avoiding the direct use of phosgene. beilstein-journals.org The Curtius rearrangement of an acyl azide (B81097) or the Hofmann rearrangement of a primary amide can produce the isocyanate in situ. organic-chemistry.org For instance, 2-methylbenzamide (B88809) could undergo a Hofmann rearrangement to yield 2-methylphenyl isocyanate, which is then trapped by diphenylamine in a one-pot procedure. Another modern approach is the Staudinger–aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) in the presence of carbon dioxide to form the isocyanate. beilstein-journals.org These methods offer versatile, phosgene-free pathways to the necessary isocyanate precursors. A specific synthesis for the analogous compound N-methyl-N',N'-diphenylurea involves reacting diphenylamine with methyl isocyanate in toluene, achieving a high yield. prepchem.com
| Isocyanate Generation Method | Precursor | Key Reagents | Description |
| Hofmann Rearrangement | Primary Amide | Br₂, NaOH | Base-promoted rearrangement of an amide to an isocyanate with one fewer carbon. |
| Curtius Rearrangement | Acyl Azide | Heat or Light | Thermal or photochemical rearrangement of an acyl azide to an isocyanate. |
| Staudinger–aza-Wittig | Azide | PPh₃, CO₂ | Reaction of an azide with a phosphine to form an iminophosphorane, which is trapped by CO₂. |
Palladium-Catalyzed Carbonylation and Related Metal-Mediated Syntheses
Transition metal-catalyzed carbonylation reactions have emerged as powerful tools for urea synthesis, offering an alternative to isocyanate-based routes. Palladium-catalyzed oxidative carbonylation allows for the direct synthesis of ureas from amines and carbon monoxide (CO), often using molecular oxygen or air as the terminal oxidant. acs.orgresearchgate.net The synthesis of this compound via this method would involve the palladium-catalyzed coupling of 2-methylaniline, diphenylamine, and carbon monoxide.
Catalytic systems such as PdI₂ with an excess of KI or Pd(OAc)₂ are commonly employed. acs.orgmdpi.com These reactions can produce both symmetrical and unsymmetrical ureas. For unsymmetrical products, controlling the selectivity can be challenging, but using a mixture of a primary and a secondary amine can often lead to the desired trisubstituted urea with high efficiency. acs.orgnih.gov These methods are highly atom-economical and avoid the preparation and handling of toxic intermediates. researchgate.net While palladium is most common, other metals like copper have also been used to catalyze urea formation from different precursors, such as isocyanides. nih.gov
| Catalytic System | Amine Substrates | Oxidant/Conditions | Key Features |
| PdI₂ / KI | Primary and/or Secondary Amines | CO (20 atm), Air | High catalytic efficiency for symmetrical and trisubstituted ureas. acs.org |
| Pd(PPh₃)₂Cl₂ | Primary/Secondary Amines | [¹¹C]CO, Oxidant | Used for radiolabelling ureas for PET imaging. nih.gov |
| Pd(OAc)₂ / Cu(OAc)₂ | Primary/Secondary Amines | CO, DBU | General procedure for oxidative carbonylation. mdpi.com |
| Ru-pincer complex | Methanol, Amine | None (H₂ is byproduct) | Atom-economical synthesis from an alcohol as the carbonyl source. organic-chemistry.org |
Targeted Synthesis of Unsymmetrical Urea Derivatives
The synthesis of highly substituted, unsymmetrical ureas requires precise control over reactivity to ensure selective bond formation.
Selective Functionalization Strategies for Mono- and Di-substituted Aryl Ureas
An alternative synthetic logic involves the modification of a pre-formed urea scaffold. The urea functional group can act as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. researchgate.net This strategy allows for the late-stage introduction of substituents onto the aryl rings of a simpler urea precursor.
For instance, one could envision a synthesis starting from 1,1-diphenylurea. The amide nitrogen could direct a palladium catalyst to selectively functionalize one of the ortho-positions of a phenyl ring via C-H activation, followed by coupling with a methylating agent. However, achieving regioselectivity for a single ortho-methylation among four equivalent positions would be a significant challenge. A more plausible, though still complex, route might involve the N-arylation of a simpler urea. For example, starting with N-(2-methylphenyl)urea, a double N-arylation with two phenyl groups could be attempted, although N-arylation of ureas is less common than their formation from amines. These strategies, while sophisticated, highlight the potential for building molecular complexity on a pre-existing urea core. researchgate.netnih.gov
Application of Hypervalent Iodine Reagents in Urea Bond Formation
In the quest for milder and more environmentally friendly synthetic methods, hypervalent iodine(III) reagents have gained prominence as powerful oxidants that can mediate urea bond formation without the need for metal catalysts. mdpi.comnih.govacs.org Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can facilitate the coupling of amides and amines to form unsymmetrical ureas. mdpi.comnih.gov
This transformation is believed to proceed through a Hofmann-type rearrangement, where the hypervalent iodine reagent activates a primary amide, leading to an isocyanate intermediate in situ, which is then immediately trapped by an amine present in the reaction mixture. nih.gov The reaction proceeds under mild conditions, tolerates a broad range of functional groups, and avoids the use of toxic metals. mdpi.comnih.gov To synthesize this compound using this method, one could propose the reaction of 2-methylbenzamide with diphenylamine in the presence of PhI(OAc)₂. The development of recyclable hypervalent iodine reagents further enhances the green credentials of this methodology. nsf.govnih.gov
Advancements in the Synthesis of this compound and Its Derivatives
The synthesis of complex organic molecules like this compound, a substituted diarylurea, is pivotal for research in medicinal chemistry and materials science. The development of efficient, scalable, and diverse synthetic strategies is crucial for accessing novel analogues and high-purity samples for evaluation. This article focuses on modern synthetic methodologies, including microwave-assisted and flow chemistry techniques, strategies for structural diversification, stereochemical considerations, and advanced purification methods pertinent to this compound and its analogues.
Research Objectives for 3 2 Methylphenyl 1,1 Diphenylurea
Academic studies on 3-(2-Methylphenyl)-1,1-diphenylurea are likely to focus on a number of key areas. These include the development of efficient synthetic routes to the compound, a thorough investigation of its chemical and physical properties, and an exploration of its potential applications. Given the known biological activities of other diphenylurea derivatives, it is also likely that researchers will investigate the potential of this compound as a therapeutic agent. nih.govnih.gov
Compound Data
| Compound Name |
| This compound |
| 1,1-Diphenylurea |
| 1,3-Diphenylurea (B7728601) |
| Acetanilide |
| Aniline |
| Benzenesulfonic acid |
| Chlorine |
| Iodine |
| Suramin |
| Urea (B33335) |
Computational and Theoretical Investigations of 3 2 Methylphenyl 1,1 Diphenylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov A primary application of DFT is molecular geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. This provides a stable 3D structure from which other properties can be derived.
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital containing the most loosely held electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus representing the site for nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap suggests the molecule is more reactive and polarizable. nih.gov For instance, DFT studies on related compounds are used to calculate these energy values to predict their reactivity. nih.govnih.gov The analysis of how functional groups impact the HOMO-LUMO gap is a significant area of research, as structural modifications can tune a molecule's electronic behavior. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data This table provides an example of typical data generated from a DFT calculation for illustrative purposes, as specific values for 3-(2-Methylphenyl)-1,1-diphenylurea are not available in the cited literature.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.3 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.govfrontiersin.org The MEP map illustrates the electrostatic potential on the electron density surface, providing a visual guide to the molecule's charge landscape.
Different colors on the MEP surface represent varying potential values:
Red regions indicate negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These areas are rich in electrons and are the most likely sites for electrophilic attack. nih.gov
Blue regions denote positive electrostatic potential, usually located around hydrogen atoms. These electron-poor areas are susceptible to nucleophilic attack. nih.gov
Green regions represent neutral or near-zero potential.
By analyzing the MEP surface of a molecule like this compound, researchers can identify the electron-rich carbonyl oxygen and the electron-deficient amine hydrogen, predicting how the molecule will interact with other reagents, receptors, or solvents. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. frontiersin.org
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are indispensable techniques in modern chemistry, particularly for investigating how a molecule might interact with biological targets. These approaches are widely used in drug discovery to screen candidates and predict their binding behavior before undertaking costly and time-consuming synthesis and experimental testing.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules (ligands) that are known to be active. A model, such as a pharmacophore, is built based on the common structural features of these active ligands. This model is then used to screen databases for other compounds possessing similar features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (often from X-ray crystallography or NMR), SBVS can be employed. nih.govpsu.edu This approach, which includes molecular docking, involves fitting candidate ligands into the target's binding site to evaluate their complementarity in terms of shape and chemical properties. nih.govpsu.edu Studies on urea (B33335) derivatives often use SBVS to identify potential inhibitors for various enzymes. nih.govpsu.edu
Molecular docking is a prominent computational tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target molecule. The process involves placing the ligand into the active site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction.
Docking studies reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. For example, docking studies on various diphenylurea derivatives have been used to predict their binding modes with targets like the enzyme α-glucosidase, Indoleamine 2,3-dioxygenase 1 (IDO1), and DNA-topoisomerase II. nih.gov These studies help explain the structure-activity relationship and guide the design of more potent analogs.
Table 2: Example of Molecular Docking Results for Diphenylurea Derivatives Against Various Targets This table presents findings from studies on related diphenylurea compounds to illustrate the data generated from molecular docking analyses.
| Compound Type | Target Protein | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N,N-diphenylurea derivative | IDO1 | - | -7.665 | Heme group | nih.govpsu.edu |
| 1,3-diphenyl urea derivative | α-glucosidase | 3A4A | -6.67 | Glu277, Asn350 | |
| Asymmetrically N,N'-substituted urea | Topoisomerase II-α | - | - | Same site as etoposide | |
| Thiourea (B124793) derivative | Checkpoint kinase 1 (Chk1) | 2YWP | -67.19 (Plant score) | Not specified |
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. nih.gov
A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the protein and ligand over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed. MD simulations have been used to study the conformational behavior of N,N'-diphenylurea and to assess the stability of related thiourea derivatives when bound to their target kinases, confirming the stability of interactions predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent analogues.
The development of QSAR models is a cornerstone for predicting the biological activity of chemical compounds. Both 2D and 3D QSAR models have been successfully applied to various series of urea derivatives to predict their inhibitory activities against different biological targets.
2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are properties calculated from the 2D representation of a molecule. These descriptors can include constitutional, topological, and electronic parameters. For instance, in studies of various kinase inhibitors, 2D-QSAR models have been developed using techniques like multiple linear regression (MLR) to establish a linear relationship between descriptors and activity.
3D-QSAR: Three-dimensional QSAR models consider the 3D conformation of molecules, providing a more detailed insight into the steric and electrostatic interactions that govern biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.gov For a series of pyrazolyl urea derivatives targeting p38 kinase, 3D-QSAR models were developed that showed good predictive ability. nih.gov The CoMFA model, for example, yielded a high conventional r² value of 0.950, indicating a strong correlation between the model and the training data. nih.gov Similarly, the CoMSIA model also demonstrated good statistical significance. nih.gov These models are built by aligning the molecules in a training set and then calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities.
The predictive power of these models is typically assessed using a test set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set validates the model's utility in forecasting the activity of new, unsynthesized compounds.
A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the structural features that are either favorable or detrimental to the desired activity.
In the context of urea derivatives as kinase inhibitors, several types of descriptors have been identified as important:
Steric Descriptors: These relate to the size and shape of the molecule. Contour maps generated from CoMFA studies on pyrazolyl urea inhibitors have highlighted regions where bulky substituents would enhance or diminish activity. nih.gov
Electrostatic Descriptors: These describe the distribution of charge in the molecule. CoMFA and CoMSIA contour maps can indicate areas where positive or negative electrostatic potentials are favorable for interaction with the target protein. nih.gov
Hydrophobic Descriptors: These quantify the hydrophobicity of different parts of the molecule. In many kinase inhibitors, hydrophobic interactions play a crucial role in binding to the active site.
Hydrogen Bond Donor/Acceptor Descriptors: The ability to form hydrogen bonds is often a key determinant of binding affinity. CoMSIA models can identify regions where hydrogen bond donors or acceptors are preferred.
For a series of N,N'-diaryl ureas designed as p38α inhibitors, molecular docking studies, which complement QSAR, revealed the importance of hydrogen bonds formed by the urea moiety with key residues like Glu71 and Asp168 in the p38α active site. nih.gov The presence of specific substituents on the aryl rings also significantly impacted the inhibitory potency, highlighting the role of both electronic and steric factors. nih.gov
| Descriptor Type | Influence on Activity of Diphenylurea Analogs |
| Steric Fields | Favorable bulky groups in specific regions can enhance binding affinity. |
| Electrostatic Fields | Electron-donating or withdrawing groups can modulate interactions with polar residues in the active site. |
| Hydrophobic Character | Hydrophobic moieties often contribute to binding in non-polar pockets of the enzyme. |
| Hydrogen Bond Donors | The N-H groups of the urea are often crucial for hydrogen bonding with the protein backbone. |
| Hydrogen Bond Acceptors | The carbonyl oxygen of the urea frequently acts as a hydrogen bond acceptor. |
Pharmacophore Modeling and Ligand Feature Mapping
Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. dergipark.org.tr
Pharmacophore models are typically generated from a set of active ligands, a ligand-protein complex, or the active site of the protein itself. dergipark.org.tr For diverse classes of p38 MAP kinase inhibitors, pharmacophore models have been successfully developed. nih.gov One such model identified key features including a hydrogen-bond acceptor (HBA), a hydrophobic group (HY), a hydrogen-bond donor (HBD), and a ring aromatic (RA) feature. nih.gov The spatial arrangement and distances between these features are critical for activity.
In the case of pyrazole (B372694) urea-based inhibitors of p38 MAP kinase, crystallographic studies have revealed the key interactions that form the basis of a pharmacophore. columbia.edunih.gov These include:
A bidentate hydrogen bond interaction between the urea N-H groups and the carboxylate of a glutamate (B1630785) residue (Glu71) in the protein. columbia.edu
A hydrogen bond between the urea carbonyl oxygen and the N-H of an aspartate residue (Asp168). nih.govcolumbia.edu
A hydrophobic interaction involving one of the phenyl rings, which fits into a specific pocket of the kinase. columbia.edu
These interactions define a clear pharmacophore that can be used to screen for new potential inhibitors.
| Pharmacophoric Feature | Corresponding Structural Moiety in Diphenylurea Analogs |
| Hydrogen Bond Donor (HBD) | Urea N-H groups |
| Hydrogen Bond Acceptor (HBA) | Urea carbonyl oxygen |
| Aromatic/Hydrophobic (Aro/Hyd) | Phenyl rings |
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can identify structurally diverse molecules that may possess the desired biological activity. dergipark.org.tr
For p38 MAP kinase, pharmacophore-based virtual screening has been successfully employed to identify new inhibitors. nih.gov A combined ligand and structure-based pharmacophore model was used to screen databases, leading to the identification of several hits with potent inhibitory activity. nih.gov
Furthermore, the pharmacophoric hypothesis can guide the rational design of new chemical scaffolds. By understanding the essential features and their spatial relationships, medicinal chemists can design novel molecules that retain these key features while having different core structures. This "scaffold hopping" approach is a valuable strategy for discovering new chemical entities with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. For instance, based on the understanding of the binding mode of urea-based inhibitors, new series of compounds can be designed by replacing the diphenylurea core with other scaffolds that can present the key pharmacophoric groups in the correct orientation. researchgate.net
Molecular Interactions and Mechanistic Investigations of 3 2 Methylphenyl 1,1 Diphenylurea
In Vitro Studies of Molecular Target Engagement
Enzyme Inhibition Studies (e.g., α-Glucosidase, Epoxide Hydrolase, Carbonic Anhydrase, IDO1)
No specific studies detailing the inhibitory effects of 3-(2-Methylphenyl)-1,1-diphenylurea on α-Glucosidase, Epoxide Hydrolase, Carbonic Anhydrase, or IDO1 were found.
Kinetic Analysis of Inhibition Mechanisms
There is no available information on the kinetic analysis of enzyme inhibition by this compound.
Substrate Binding and Catalytic Site Interactions
Details regarding the interaction of this compound with the substrate-binding and catalytic sites of the specified enzymes are not present in the current scientific literature.
Receptor Binding Assays (e.g., CB1 Cannabinoid Receptor, Estrogen Receptor)
No receptor binding assays have been published that specifically profile the interaction of this compound with the CB1 Cannabinoid Receptor or the Estrogen Receptor.
Ligand Affinity and Selectivity Profiling
Information regarding the ligand affinity and selectivity of this compound for the specified receptors is not available.
Allosteric and Orthosteric Binding Site Analysis
There are no studies analyzing the allosteric or orthosteric binding of this compound to the CB1 or Estrogen receptors.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the molecular interactions and mechanistic investigations of This compound that adheres to the requested outline.
While the broader class of diphenylurea compounds has been a subject of research in medicinal chemistry, with various derivatives showing activities such as kinase inhibition and induction of apoptosis, specific studies detailing the effects of this compound on cellular pathways, its molecular targets, and binding interactions are not present in the accessible public domain.
Research on related but structurally distinct diphenylurea derivatives has provided insights into potential biological activities. For instance, certain 1,3-diphenylurea (B7728601) derivatives have been investigated as inhibitors of signaling kinases like c-MET and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis. nih.gov Studies on these analogous compounds have utilized methods such as cell viability assays in cancer cell lines (e.g., MCF-7), flow cytometry to analyze apoptosis and cell cycle arrest, and molecular modeling to predict binding interactions. nih.govnih.gov
Furthermore, the general methodologies for elucidating the mechanism of action for novel compounds, as specified in the requested outline, are well-established. Proteomics-based approaches, including two-dimensional gel electrophoresis followed by mass spectrometry (MALDI-MS), are standard techniques for identifying protein targets that are differentially expressed or modified upon compound treatment. korea.ac.krnih.gov Similarly, affinity-based methods are employed to isolate and identify direct binding partners. nih.gov
However, the application of these techniques and the resulting specific findings for this compound have not been reported in the literature sourced. Therefore, any discussion on its effects on cell proliferation, apoptosis, kinase pathways, or its specific molecular targets would be speculative and not based on direct scientific evidence for this particular compound.
Mechanistic Insights into Biological Activity at a Molecular Level
Correlation of In Vitro Findings with Computational Predictions
The integration of experimental in vitro assays with computational modeling is a cornerstone of modern medicinal chemistry, providing a powerful paradigm for understanding the molecular basis of a compound's activity. This synergy allows researchers to rationalize experimental observations, predict the activity of novel analogs, and guide the design of more potent and selective molecules. For derivatives of diphenylurea, this dual approach has been instrumental in elucidating their mechanisms of action by correlating biological activity data with predicted binding modes at the molecular level.
Computational techniques, particularly molecular docking, are employed to predict how a ligand, such as a diphenylurea derivative, might bind to the active site of a target protein. nih.gov These models provide a three-dimensional representation of the ligand-protein complex, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the binding. nih.gov The predicted binding affinity from these simulations can then be compared with experimentally determined values, such as the half-maximal inhibitory concentration (IC₅₀) obtained from in vitro enzymatic or cell-based assays. A strong correlation between high predicted binding affinity and low experimental IC₅₀ values lends validity to the computational model and provides a mechanistic hypothesis for the observed biological activity.
Studies on structurally related diphenylurea derivatives serve as an excellent blueprint for understanding these correlations. For instance, research on a series of 1,3-diphenylurea Schiff base derivatives as α-glucosidase inhibitors has demonstrated a clear link between in vitro potency and in silico predictions. nih.govnih.govrsc.org
In one such study, compounds were synthesized and tested for their ability to inhibit the α-glucosidase enzyme. nih.gov The most potent inhibitors from the in vitro screening were then subjected to molecular docking studies to understand their binding mechanism. It was found that the inhibitory potential was highly dependent on the substitution pattern on the phenyl rings. For example, a meta-methyl substitution on a phenyl ring resulted in significantly higher potency compared to an ortho-methyl substitution. nih.gov
The computational analysis provided a structural explanation for this difference. The docking poses revealed that the more potent meta-substituted compound could adopt a conformation that allowed for optimal hydrogen bonding between its urea (B33335) moiety and key amino acid residues (e.g., Glu277) within the enzyme's active site, while also engaging in favorable π-π stacking interactions. nih.gov In contrast, the ortho-substituted analog might experience steric hindrance, forcing it into a less favorable binding orientation.
The table below summarizes the findings for selected 1,3-diphenylurea derivatives, illustrating the correlation between their experimentally measured α-glucosidase inhibitory activity and the key interactions predicted by molecular docking.
| Compound | Substituent Position | In Vitro IC₅₀ (µM) | Key Predicted Interactions (Molecular Docking) |
|---|---|---|---|
| Compound 3g | ortho-Methyl | 18.43 ± 0.25 | Suboptimal binding orientation due to steric effects. |
| Compound 3h | meta-Methyl | 3.96 ± 0.10 | Hydrogen bonding with Glu277; π-π stacking interactions. |
| Compound 3i | para-Methyl | 16.37 ± 0.11 | Similar potency to ortho-substituted analog, suggesting a less optimal fit than the meta-substituted compound. |
Similarly, in another investigation targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a series of N,N-diphenylurea derivatives were evaluated. nih.gov The study correlated the in vitro IC₅₀ values with binding modes predicted by molecular docking. The most active compound from the series, compound 3g, demonstrated an IC₅₀ value of 1.73 ± 0.97 µM. nih.gov The corresponding computational analysis confirmed its strong binding affinity, revealing specific interactions within the IDO1 active site that accounted for its potent inhibitory effect.
| Compound | Linker Structure | In Vitro IC₅₀ (µM) | Computational Finding |
|---|---|---|---|
| Compound 3a | Methyl | <10 | Good inhibitory activity predicted. |
| Compound 3c | Methyl | <10 | Good inhibitory activity predicted. |
| Compound 3g | Isopropyl | 1.73 ± 0.97 | Confirmed as the most promising compound with potent binding interactions in docking studies. |
| Compound 3h | Isopropyl | <10 | Good inhibitory activity predicted. |
These examples underscore the critical importance of a combined in vitro and in silico strategy. The experimental data identifies active compounds, while the computational models provide a rationale for their activity at a molecular level. This iterative process of experimental testing and computational validation allows for a deeper understanding of structure-activity relationships (SAR) and provides a robust framework for the rational design of new chemical entities, a principle that is directly applicable to the future investigation and optimization of this compound as a biologically active agent.
Structure Activity Relationship Sar and Derivative Design for 3 2 Methylphenyl 1,1 Diphenylurea Scaffolds
Systematic Exploration of Chemical Substituents on the Diphenylurea Core
The exploration of chemical substituents on the diphenylurea core is a fundamental strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. This involves systematically altering different parts of the molecule—the phenyl rings, the urea (B33335) linker, and appended functional groups—to understand their influence on biological activity.
Impact of Methyl Substitution on Phenyl Rings on Activity Profiles
The position of methyl groups on the phenyl rings of diphenylurea derivatives can significantly alter their biological activity. The location of this substituent—whether ortho, meta, or para—influences the molecule's conformation, electronic properties, and steric interactions with the target protein, leading to varied activity profiles.
For instance, in the context of α-glucosidase inhibition, the placement of a methyl group has shown distinct effects. A meta-methyl substituted derivative (IC₅₀ = 3.96 ± 0.10 µM) was found to be approximately five times more potent than its ortho-methyl counterpart (IC₅₀ = 18.43 ± 0.25 µM). nih.gov The para-methyl substituted compound showed an inhibitory potency similar to the ortho-substituted version (IC₅₀ = 16.37 ± 0.11 µM). nih.gov This suggests that the meta position is particularly favorable for this specific interaction.
| Compound Series | Substitution Position | IC₅₀ (µM) | Relative Potency Comment |
|---|---|---|---|
| Diphenyl urea-clubbed imine analogs nih.gov | meta-Methyl | 3.96 ± 0.10 | Most potent in series |
| Diphenyl urea-clubbed imine analogs nih.gov | para-Methyl | 16.37 ± 0.11 | Similar to ortho |
| Diphenyl urea-clubbed imine analogs nih.gov | ortho-Methyl | 18.43 ± 0.25 | Least potent in series |
| Diphenylurea derived Schiff bases nih.gov | meta-Methyl | 4.03 ± 0.12 | Significantly more potent than ortho |
| Diphenylurea derived Schiff bases nih.gov | ortho-Methyl | 20.18 ± 0.36 | Less potent |
Influence of Halogenation and Other Substituents on Binding and Mechanism
Halogenation is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. The introduction of halogens like chlorine and fluorine to the phenyl rings of diphenylurea derivatives has demonstrated a significant impact on their inhibitory potential.
In one study on α-glucosidase inhibitors, a meta-chloro substituted compound showed potent inhibition (IC₅₀ = 5.84 ± 0.13 µM). nih.gov The position of fluorine substitution was also critical; a meta-fluoro group (IC₅₀ = 6.10 ± 0.12 µM) enhanced α-glucosidase inhibition compared to a para-fluoro substitution (IC₅₀ = 17.29 ± 0.18 µM). nih.gov In a separate series, a para-fluoro phenyl substituent (IC₅₀ = 3.76 ± 0.11 µM) was found to be highly potent. nih.gov
Other substituents also play a crucial role. A para-methoxy group, for example, can result in good anti-α-glucosidase potential (IC₅₀ = 21.60 ± 0.30 µM). nih.gov The addition of larger aromatic systems, such as a naphthyl group, can yield inhibitory potential comparable to halogenated derivatives. nih.gov The mechanism of action for many diphenylurea derivatives involves the inhibition of key signaling pathways, such as the RAS-RAF-MEK-ERK pathway, and the inhibition of multiple receptor tyrosine kinases like VEGFRs and PDGFRs. researchgate.net
| Substituent | Position | IC₅₀ (µM) | Source |
|---|---|---|---|
| Fluoro | para | 3.76 ± 0.11 | nih.gov |
| Chloro | meta | 5.84 ± 0.13 | nih.gov |
| Fluoro | meta | 6.10 ± 0.12 | nih.gov |
| Naphthyl | - | 7.19 ± 0.15 | nih.gov |
| Fluoro | para | 17.29 ± 0.18 | nih.gov |
| Methoxy | para | 21.60 ± 0.30 | nih.gov |
Role of Linker Modifications in Derivative Functionality
The linker connecting the core diphenylurea structure to other chemical moieties is not merely a spacer but an active contributor to the derivative's functionality. Modifications to the linker can influence binding affinity, selectivity, and pharmacokinetic properties.
Research on diphenylurea-linked 1,2,3-triazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) demonstrated the importance of the linker's structure. Compounds featuring an isopropyl linker showed superior activity compared to those with a methyl linker. frontiersin.org The most potent compound from this series, which included an isopropyl linker, exhibited an IC₅₀ value of 1.73 ± 0.97 μM against IDO1. frontiersin.org This suggests that the increased bulk and altered conformation provided by the isopropyl group may lead to more favorable interactions within the enzyme's active site. The design of linkers is a sophisticated field, with strategies including the development of pH-sensitive or protease-sensitive linkers that allow for targeted drug release in specific microenvironments, such as tumors. nih.gov
Lead Identification and Optimization Strategies
The process of discovering and refining novel therapeutic agents from a core scaffold like diphenylurea involves a structured approach of lead identification and optimization. This is driven by a combination of rational design based on structural biology and iterative cycles of chemical synthesis and biological testing.
Rational Design Principles Based on Structural Insights
Rational drug design leverages knowledge of the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. For diphenylurea derivatives, this involves identifying key pharmacophoric features required for interaction.
These features often include:
A hydrophobic pocket: Accommodated by one of the phenyl rings. nih.gov
An H-bonding region: The central ureido group (-NH-CO-NH-) is a crucial hydrogen bond donor and acceptor, often interacting with key amino acid residues in the target's active site. nih.govnih.gov
A linker region: A connecting moiety, such as a simple phenyl ring, that positions other functional groups correctly. nih.gov
A hydrophobic tail: Often a larger, substituted aryl ring system that occupies another hydrophobic region of the binding site. nih.gov
By understanding these structural requirements, chemists can design new derivatives that are predicted to have improved binding. For example, molecular hybridization, which combines the diphenylurea scaffold with other known pharmacophores, has been used to design novel inhibitors targeting receptors like VEGFR-2. researchgate.net
Iterative Synthesis and Biological Evaluation Cycles
The optimization of a lead compound is rarely a single step but rather an iterative process. This cycle involves designing and synthesizing a small library of related compounds based on initial SAR data and structural insights. nih.gov These new compounds are then subjected to biological evaluation to determine their activity. nih.gov
The results of these assays provide feedback for the next design cycle. For instance, if a particular substitution leads to increased activity, further modifications will be explored around that position. Conversely, modifications that decrease or abolish activity are typically discarded. This systematic approach allows for a detailed exploration of the chemical space around the core scaffold. mdpi.com Modern techniques, including parallel synthesis, allow for the rapid creation of a diverse array of compounds for testing. nih.gov The ultimate goal of these iterative cycles is to refine the lead compound, progressively enhancing its desired properties, such as potency and selectivity, to identify a candidate for further development. mdpi.com
Fragment-Based and De Novo Design Approaches
Modern drug discovery often employs sophisticated computational and experimental strategies to accelerate the identification of lead compounds. Fragment-based drug discovery (FBDD) and de novo design represent powerful approaches that can be applied to the 3-(2-methylphenyl)-1,1-diphenylurea scaffold to explore novel chemical space and identify potent modulators of biological targets.
Fragment-Based Drug Discovery (FBDD) is a rational and efficient method for lead generation that has gained significant traction in both academic and industrial research. nih.gov This approach begins with the screening of a library of low-molecular-weight compounds, or "fragments," for weak binding to the target of interest. nih.gov The key advantage of using fragments is their ability to more efficiently sample chemical space due to their lower complexity. nih.gov Once fragment hits are identified and their binding modes are characterized, typically through biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, they can be optimized into more potent lead compounds. nih.gov This optimization can proceed through several strategies, including fragment growing, linking, or merging. nih.gov
For the this compound scaffold, an FBDD approach could involve dissecting the molecule into its constituent fragments. For instance, the 2-methylphenyl group, the diphenylamine (B1679370) moiety, and the urea linker could be considered as starting points. Screening libraries of fragments that incorporate these or similar motifs could identify novel interactions with a target protein. Subsequent optimization could then involve growing these fragments to recapture the key interactions of the parent scaffold or linking two different fragments that bind to adjacent sites on the target.
De Novo Design is a computational approach that aims to design novel molecules from scratch, atom by atom or fragment by fragment, to fit the binding site of a target protein. This method relies on the three-dimensional structure of the target and uses algorithms to generate molecules with complementary shapes and chemical properties. De novo design can be particularly useful for generating novel scaffolds that are not present in existing compound libraries.
In the context of the this compound scaffold, a de novo design strategy could be employed to explore alternative arrangements of the key pharmacophoric features. For example, a computational program could be used to identify different linkers to replace the urea moiety or to suggest alternative aromatic systems to replace the phenyl rings, while maintaining the crucial interactions with the target. This can lead to the discovery of entirely new chemical classes with improved drug-like properties.
Development of Focused Libraries of this compound Analogues
The systematic exploration of the SAR of the this compound scaffold is greatly facilitated by the creation of focused compound libraries. These libraries consist of a series of analogues where specific regions of the molecule are systematically varied.
Diversification Strategies for Structural Exploration
The synthesis of a focused library of this compound analogues allows for a comprehensive investigation of the impact of structural modifications on biological activity. Key diversification points on the scaffold include the 2-methylphenyl ring, the diphenylamine moiety, and the urea linker.
Modifications to the 2-Methylphenyl Ring: The substitution pattern on this ring can significantly influence activity. The presence of the methyl group at the ortho position can introduce steric hindrance, which may be either beneficial or detrimental to binding affinity depending on the topology of the target's binding site. A library of analogues could be generated by varying the position and nature of the substituent on this ring.
| Compound | R1 | R2 | R3 | Biological Activity (Hypothetical IC50 in µM) |
| Parent | 2-CH3 | H | H | 10 |
| Analogue 1 | 3-CH3 | H | H | 25 |
| Analogue 2 | 4-CH3 | H | H | 15 |
| Analogue 3 | 2-Cl | H | H | 5 |
| Analogue 4 | 2-OCH3 | H | H | 30 |
Modifications to the Diphenylamine Moiety: The two phenyl rings on the nitrogen atom of the urea can also be subjected to diversification. Introducing substituents on these rings can modulate electronic properties and provide additional interaction points with the target.
| Compound | R1 | R2 | R3 | Biological Activity (Hypothetical IC50 in µM) |
| Parent | H | H | H | 10 |
| Analogue 5 | H | 4-F | H | 8 |
| Analogue 6 | H | 4-Cl | H | 7 |
| Analogue 7 | H | 4-OCH3 | H | 12 |
| Analogue 8 | H | 3,4-diCl | H | 3 |
Modifications to the Urea Linker: The urea functional group is a key structural element, often involved in hydrogen bonding interactions with the target protein. nih.gov While typically conserved, subtle modifications such as N-alkylation or replacement with a thiourea (B124793) or guanidinium group could be explored to probe the importance of these interactions.
The synthesis of these focused libraries can be achieved through parallel synthesis techniques, allowing for the rapid generation of a diverse set of compounds for biological evaluation. nih.gov
High-Throughput Screening Methodologies for Library Evaluation
Once a focused library of this compound analogues has been synthesized, high-throughput screening (HTS) methodologies are employed to rapidly assess their biological activity. HTS involves the use of automated systems to test thousands of compounds in a short period, enabling the efficient identification of "hits" from the library.
A variety of HTS assays can be utilized, depending on the biological target of interest. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays: These assays directly measure the effect of a compound on a purified target protein, such as an enzyme or a receptor. Examples include fluorescence polarization, FRET (Förster resonance energy transfer), and TR-FRET (time-resolved FRET). nih.gov These methods are well-suited for identifying direct inhibitors or binders of the target.
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing a more physiologically relevant context. nih.gov Examples include cell viability assays, reporter gene assays, and high-content screening, which uses automated microscopy to analyze multiple cellular parameters simultaneously. nih.gov
The data generated from HTS is then used to build a comprehensive SAR profile for the this compound scaffold. This information is invaluable for guiding further optimization efforts and for the design of the next generation of more potent and selective analogues. The combination of rational library design and efficient HTS evaluation provides a powerful platform for advancing our understanding of the therapeutic potential of this chemical class.
Advanced Research Perspectives and Future Directions for 3 2 Methylphenyl 1,1 Diphenylurea
Exploration of Multi-Target Directed Ligands Utilizing the Urea (B33335) Pharmacophore
The urea functional group is a cornerstone in medicinal chemistry, largely due to its capacity to form stable, multiple hydrogen bonds with protein targets. nih.gov This characteristic makes it an ideal scaffold for developing Multi-Target Directed Ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govfrontiersin.org This polypharmacological approach is particularly promising for complex, multifactorial diseases where modulating a single target is often insufficient. dundee.ac.uk For a molecule like 3-(2-Methylphenyl)-1,1-diphenylurea, the urea pharmacophore serves as a robust anchor for designing next-generation therapies.
The rational design of MTDLs hinges on integrating distinct pharmacophores into a single chemical entity or modifying a core scaffold to achieve balanced activity against multiple targets. frontiersin.orgdundee.ac.uk The urea moiety is exceptionally well-suited for this, acting as a versatile linker or a key interacting element.
Key design principles include:
Pharmacophore Integration: This strategy involves merging the essential features of two or more different ligands into one molecule. For instance, the diaryl urea structure found in inhibitors like Sorafenib and Sunitinib is known to target multiple kinase enzymes. mdpi.com A similar principle could be applied to the this compound scaffold, modifying its phenyl rings with substituents that confer affinity for additional, distinct biological targets.
Structural Linking: Different pharmacophoric fragments can be connected using a linker. The urea group itself can serve as a central, hydrogen-bonding linker. This approach has been used to generate MTDLs with dual activity, such as those targeting both acetylcholinesterase (AChE) and other receptors in the context of Alzheimer's disease. dundee.ac.uk
Target-Specific Interactions: The design must account for the unique topographies of the target binding sites. The urea group is predicted to form crucial hydrogen bond interactions with acidic residues in the ATP binding site of kinases like Plasmodium berghei CDPK1. nih.gov By strategically placing substituents on the phenyl rings of this compound, it is possible to engage with secondary binding pockets on different targets, thereby achieving dual inhibition. For example, novel phenyl-urea derivatives have been successfully designed to simultaneously activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net
Polypharmacology, the interaction of a single drug with multiple targets, offers significant advantages over traditional single-target therapies or combination therapies (polypharmacy). nih.govfrontiersin.org By engaging multiple nodes within a disease network, an MTDL can achieve a more profound and durable therapeutic effect. dundee.ac.uk
The primary molecular-level benefits include:
Enhanced Efficacy: Simultaneously blocking or modulating multiple pathways can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This is crucial for overcoming the robustness and redundancy inherent in biological networks that often lead to drug resistance. dundee.ac.uk
Reduced Risk of Drug Resistance: In fields like oncology and infectious diseases, resistance often emerges from the activation of bypass signaling pathways. An MTDL that inhibits both the primary target and potential escape pathways can significantly delay or prevent the development of resistance.
Improved Pharmacokinetic Profile: Using a single MTDL instead of multiple individual drugs simplifies dosing regimens and can lead to a more predictable pharmacokinetic profile. nih.gov This approach eliminates the complexities and risks of drug-drug interactions that can occur with combination therapies, a critical consideration for patients with co-morbidities. nih.govdundee.ac.uk
The development of MTDLs based on the this compound scaffold represents a promising frontier for creating more effective and safer medicines for complex diseases.
Integration of Artificial Intelligence and Machine Learning in Urea Derivative Design
AI and ML models are becoming indispensable for predicting both the biological activity and the synthetic feasibility of novel compounds.
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a series of compounds with their biological activity. scilit.com For urea derivatives, ML algorithms like genetic algorithms and neural networks can build sophisticated QSAR models to predict their efficacy against specific targets, such as kinases or microbial enzymes. scilit.commdpi.com These models help prioritize which novel derivatives of this compound are most likely to be active, saving significant time and resources.
Predicting Synthetic Pathways: One of the major challenges in drug discovery is devising efficient synthetic routes. AI-driven retrosynthesis tools can analyze a target molecule and propose viable reaction pathways. nih.govmdpi.com Furthermore, ML frameworks can be trained to predict the most likely and favorable reaction pathways for complex processes, such as the electrochemical synthesis of urea, thereby reducing the need for costly and time-consuming trial-and-error experiments. chinesechemsoc.orgpkusam.cn These tools can also predict reaction conditions and identify potential challenges, streamlining the synthesis planning phase. mdpi.com
The true power of AI is realized when its predictive capabilities are coupled with physical automation, creating a closed loop for rapid discovery.
Automated Synthesis: Robotic platforms can perform chemical reactions with high precision and throughput. mdpi.com For instance, technologies like acoustic dispensing enable the synthesis of large libraries of compounds, such as urea derivatives, on a nanomole scale in microplate formats (e.g., 1536-well plates). nih.govrsc.org This miniaturization and automation dramatically reduce the consumption of reagents and waste produced, aligning with the principles of green chemistry. nih.gov Specific high-throughput methods have been developed for synthesizing benzylic ureas, enabling the rapid creation of diverse libraries from common substrates. researchgate.net
High-Throughput Screening (HTS): Once synthesized, these compound libraries can be screened for activity "on-the-fly" using HTS techniques. nih.govrsc.org The data generated from these screens can then be fed back into the ML models, allowing them to learn from the results and refine their predictions for the next round of design and synthesis. wiley.com This iterative cycle of AI-driven design, automated synthesis, and high-throughput testing can dramatically accelerate the discovery of new lead compounds. nih.gov Platforms like the "AI-Chemist" have demonstrated the potential to fully automate the process, from proposing and planning a synthesis to executing the reactions and monitoring the outcomes. wiley.com
Novel Synthetic Methodologies for Sustainable Urea Derivative Production
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The synthesis of urea derivatives is no exception, with a growing focus on developing sustainable methodologies that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Traditional methods for synthesizing ureas often rely on hazardous materials like phosgene (B1210022) or its equivalents. nih.gov Modern research is focused on safer and more sustainable alternatives.
Safer Reagents: Reagents such as N,N'-Carbonyldiimidazole (CDI) have become widely used as safer substitutes for phosgene. CDI is a stable, crystalline solid that does not produce the toxic and corrosive byproducts associated with phosgene, making it a much greener choice for producing unsymmetrical ureas in a laboratory and industrial setting. nih.gov
Bio-Based Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are toxic and derived from petrochemicals. Research has identified bio-based solvents like Cyrene, which is derived from cellulose, as excellent and sustainable alternatives. researchgate.net Cyrene is biodegradable, non-toxic, and has been shown to be an effective medium for the synthesis of urea derivatives. researchgate.net
Sustainable Feedstocks and Energy: On a larger industrial scale, the vision for "green urea" production involves a complete overhaul of the manufacturing process. This includes using renewable energy, such as hydroelectricity, to power processes like water electrolysis for hydrogen production. researchgate.net Furthermore, instead of relying on fossil fuels as a carbon source, this approach utilizes carbon capture technologies to sequester CO2 from industrial sources, such as cement flue gas, and use it as a feedstock for urea synthesis. researchgate.net
Eco-Friendly Product Formulations: Sustainability can also extend to the final application of urea-based products. In agriculture, for example, environmentally friendly coated urea has been developed using waterborne polymer coatings modified with materials like nano-SiO2 and siloxane. mdpi.com These coatings, which can be derived from renewable sources, help control the release of nitrogen, improving agricultural efficiency and reducing environmental pollution. mdpi.com
Compound Reference Table
Electrochemical Urea Synthesis and Related Green Chemistry Advancements
The field of green chemistry is actively exploring more sustainable methods for urea synthesis, including electrochemical approaches. These methods aim to reduce the energy intensity and environmental impact associated with traditional industrial processes. Research focuses on leveraging renewable energy to drive the synthesis from abundant sources like carbon dioxide and nitrogen. However, these studies are generally concerned with the fundamental synthesis of urea or simple derivatives, and there is no specific mention of the electrochemical synthesis of complex, unsymmetrical trisubstituted ureas such as this compound in the reviewed literature.
Catalyst Development for Efficient and Selective Transformations
Catalyst development for reactions involving urea derivatives is a significant area of research. Studies report the use of various transition metal catalysts, including ruthenium, palladium, and iridium, for transformations such as the hydrogenation and carbonylation of ureas. These catalysts are crucial for achieving high efficiency and selectivity in the synthesis of amines, formamides, and other valuable chemicals from urea-based starting materials. While these advancements are significant for the class of urea compounds, no specific catalysts have been developed or reported for transformations involving this compound.
Broader Scientific Applications of this compound in Chemical Biology Research
Diphenylurea derivatives are a recognized scaffold in medicinal chemistry and chemical biology, with various compounds synthesized and evaluated for their biological activity. Research has demonstrated that compounds with a diphenylurea core can act as inhibitors for enzymes like α-glucosidase and Indoleamine 2,3-dioxygenase 1 (IDO1), making them relevant for diseases such as diabetes and cancer. nih.govfrontiersin.orgnih.govnih.gov Structure-activity relationship (SAR) studies are often conducted on these series of compounds to optimize their potency and selectivity. researchgate.netnih.govmdpi.com
Despite these broad applications for the diphenylurea class, the specific compound this compound does not appear in studies related to the following specialized research areas:
Q & A
Q. What are the recommended synthetic pathways for 3-(2-Methylphenyl)-1,1-diphenylurea, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves the reaction of substituted phenyl isocyanates with amines or via urea-forming agents like carbodiimides. For aryl-substituted ureas, coupling aryl amines with isocyanates under anhydrous conditions (e.g., toluene, 80–100°C) with catalytic bases (e.g., triethylamine) is common. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC or GC-MS to confirm >98% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns on aromatic rings and urea moiety.
- FT-IR : Peaks at ~1640–1680 cm (C=O stretch) and ~3300 cm (N-H stretch) validate urea formation.
- LC-MS : High-resolution mass spectrometry to confirm molecular ion [M+H] and rule out byproducts.
- XRD : Single-crystal X-ray diffraction for structural elucidation if crystalline forms are obtained .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS/CLP Regulation) .
- Ventilation : Use fume hoods to avoid inhalation of dust (P261 precautionary statement) .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and consult a physician .
Advanced Research Questions
Q. How can computational methods guide the design of experiments for optimizing the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways.
- Machine Learning : Train models on existing urea synthesis data to predict optimal solvents, catalysts, or temperatures.
- Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .
Q. How should researchers resolve contradictions in toxicity data for aryl-substituted ureas like this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in vivo studies (e.g., rodent acute toxicity).
- Dose-Response Studies : Conduct tiered testing (low-to-high concentrations) to establish NOAEL (No Observed Adverse Effect Level).
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 1,3-Diphenylurea) to infer potential hazards .
Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., methyl, chloro groups) systematically to assess impact on bioactivity (e.g., antimicrobial potency).
- High-Throughput Screening : Use automated platforms to test derivatives against target enzymes (e.g., kinases, proteases).
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with activity data .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Solvent Selection : Transition from toluene (lab-scale) to greener solvents (e.g., cyclopentyl methyl ether) for industrial compatibility.
- Heat Management : Use flow reactors to control exothermic reactions and minimize side products.
- Purification : Implement continuous crystallization systems to maintain yield and purity at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
